

# AKT Inhibitor VIII: Comprehensive Application Notes and Protocols

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

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## Abstract and Introduction

**AKT Inhibitor VIII** (also known as **Akti-1/2**) is a cell-permeable, allosteric inhibitor that potently and selectively targets AKT kinase activity. It functions by binding to the interface between the pleckstrin homology (PH) domain and the kinase domain, locking AKT in an inactive conformation. This mechanism is distinct from ATP-competitive inhibitors and results in a unique pharmacological and signaling profile [1]. Its primary value in research lies in its selectivity; even at high concentrations (up to 50  $\mu\text{M}$ ), it does not inhibit PH domain-lacking AKT variants or other closely related AGC family kinases like PKA, PKC, and SGK [2] [3]. These properties make it an excellent chemical probe for dissecting the specific roles of AKT in various cellular processes, from cancer cell survival to T-cell differentiation.

## Biochemical and Pharmacological Profile

The table below summarizes the key characteristics of **AKT Inhibitor VIII**.

Property	Description / Value
CAS Number	612847-09-3 [2]

Property	Description / Value
Molecular Formula	$C_{34}H_{29}N_7O$ [2]
Molecular Weight	551.64 g/mol [2]
Purity	≥95% [2] [3]
Mechanism of Action	Allosteric, non-ATP competitive inhibitor [3]
Primary Targets (IC <sub>50</sub> )	Akt1 (58 nM), Akt2 (210 nM), Akt3 (2.12 μM) [2] [3]
Solubility	Soluble in DMSO (5 mg/mL) [3]
Cellular Permeability	Yes [2] [4] [3]
Reversibility	Yes [3]

## Experimental Protocols for Cell Culture

### Stock Solution Preparation

- **Reconstitution:** Calculate the mass of compound needed. To prepare a 10 mM stock solution, dissolve 5.52 mg of **AKT Inhibitor VIII** in 1 mL of pure, anhydrous DMSO [4] [3].
- **Aliquoting and Storage:** Vortex the solution briefly to ensure full dissolution. Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store aliquots at **-70°C or below**, protected from light. Under these conditions, the stock solution is stable for up to 6 months [3].

### Cell Treatment and Dosing

- **Working Concentration Range:** The effective concentration in cell culture media varies significantly based on the experimental model and desired outcome. A typical working range is **1 to 10 μM**.
  - For sensitizing cancer cells to other therapies, studies have used concentrations around **1-5 μM** [5].
  - In CAR-T cell manufacturing to prevent differentiation, a concentration of **1-5 μM** was maintained throughout the culture period [6].

- **Treatment Procedure:** Add the required volume of stock solution directly to the cell culture medium. Vortex the medium briefly to ensure even distribution. The final concentration of DMSO in the culture should not exceed 0.1% (v/v). Always include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects.
- **Treatment Duration:** Treatment duration can range from acute exposure (a few hours) to chronic exposure (several days), depending on the experimental goal. For example, in mechanistic studies, cells can be treated for 12-24 hours before analysis [4]. In the CAR-T cell protocol, the inhibitor was present for the entire 8-day manufacturing process [6].

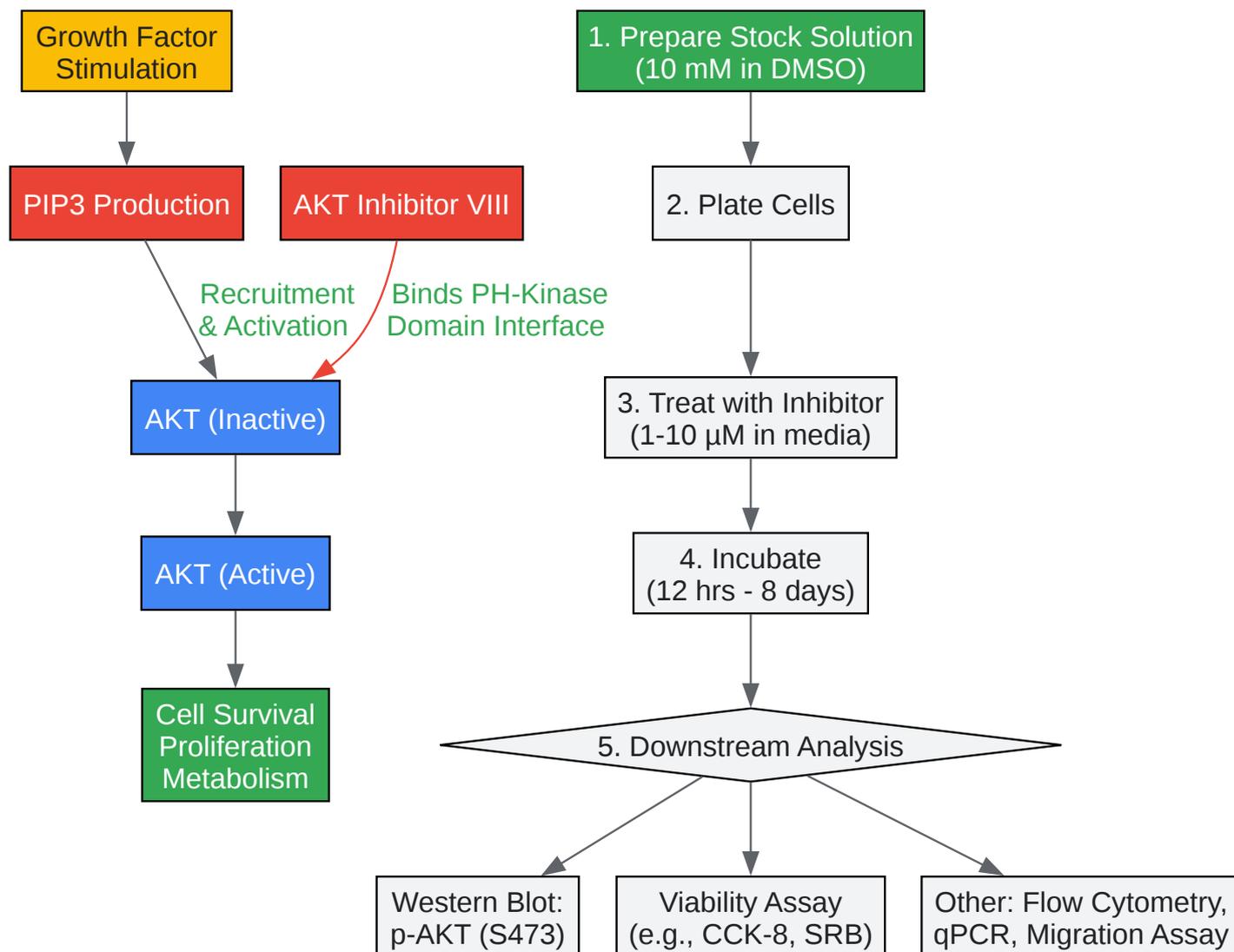
## Key Research Applications and Findings

The following table outlines specific experimental contexts where **AKT Inhibitor VIII** has been successfully applied.

Application Context	Experimental Model	Key Findings / Outcome	Citation
<b>Cancer Combination Therapy</b>	Clear cell renal cell carcinoma (ccRCC) cells (UMRC-2, CAKI-2)	Combined with Artemisinin (ART), AKT Inhibitor VIII (a pan-AKT inhibitor) enhanced the anti-cancer effects of ART, leading to greater reduction in cell proliferation, migration, and invasion than ART alone.	[5]
<b>CAR-T Cell Manufacturing</b>	Human T-cells from healthy donors and B-ALL patients	Incorporation of 1-5 $\mu$ M inhibitor during manufacturing enriched for stem cell/central memory T-cells ( $T_{scm}/T_{cm}$ ), improved expansion, cytotoxicity, and polyfunctionality. This led to superior anti-tumor activity in vivo.	[6]
<b>Signaling Pathway Analysis</b>	Various cancer cell lines	Treatment induces decreased phospho-AKT levels, apoptosis, S/G2-M cell cycle arrest, and DNA damage. Useful for validating AKT's role in specific phenotypic outcomes.	[7] [4]

## Signaling Pathway and Experimental Workflow

To help visualize its mechanism and a typical experimental workflow, the following diagrams are provided.



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## Important Considerations and Troubleshooting

- **PH-Domain Dependence:** Be aware that **AKT Inhibitor VIII**'s activity is strictly dependent on the intact PH domain of AKT. It will not inhibit truncated AKT variants lacking this domain [2] [3].
- **Control Experiments:** Always include a vehicle control (DMSO) and, if possible, a positive control (e.g., another established AKT inhibitor) to validate your experimental system.

- **Combination Studies:** When combining with other drugs, perform a dose-matrix experiment to identify synergistic, additive, or antagonistic effects. Note that one study found antagonism when novel hybrid compounds were combined with the AKT inhibitor MK2206, highlighting that combinations are not always synergistic [7].
- **Cell Health Monitoring:** Monitor cell density and morphology closely, as inhibition of a critical survival pathway like AKT can induce rapid apoptosis in sensitive cell lines.

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